molecular formula C13H14ClN7O4 B4333939 8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4333939
M. Wt: 367.75 g/mol
InChI Key: OYIRPJHXYDTSPI-UHFFFAOYSA-N
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Description

8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound features a purine core substituted with various functional groups, including a chloro group, methyl groups, and an imidazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name

8-chloro-1,3-dimethyl-7-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN7O4/c1-7-15-6-8(21(24)25)19(7)4-5-20-9-10(16-12(20)14)17(2)13(23)18(3)11(9)22/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIRPJHXYDTSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCN2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, and may involve the use of catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters .

Chemical Reactions Analysis

Types of Reactions

8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted purine derivatives .

Scientific Research Applications

8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A nitroimidazole derivative with antimicrobial properties.

    Tinidazole: Another nitroimidazole used as an antiprotozoal agent.

    Omeprazole: A proton pump inhibitor with a similar imidazole moiety.

Uniqueness

8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a purine core with a nitroimidazole moiety, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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